molecular formula C12H13N5S B276515 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276515
M. Wt: 259.33 g/mol
InChI Key: LLJOPPSRCXOHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TIBTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TIBTD has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial properties, 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antioxidant properties. 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad range of biological activities. This makes it a promising candidate for the development of new drugs. However, there are also some limitations to using 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. For example, 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is relatively unstable and can decompose over time. This can make it difficult to study its effects over long periods of time.

Future Directions

There are a number of future directions for research on 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new drugs based on 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Researchers are also interested in studying the potential use of 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential effects on various biological systems.

Synthesis Methods

3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods. One of the most commonly used methods involves the cyclization of 4-(2-bromoethyl)pyridine with thiosemicarbazide in the presence of a base, followed by the reaction with isobutylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess anti-inflammatory and antimicrobial properties.

properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

3-(2-methylpropyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-8(2)7-10-14-15-12-17(10)16-11(18-12)9-3-5-13-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

LLJOPPSRCXOHKA-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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